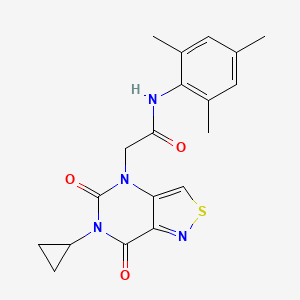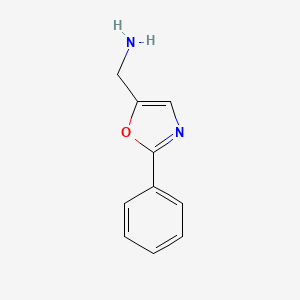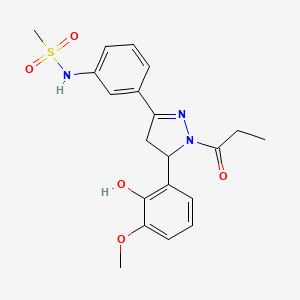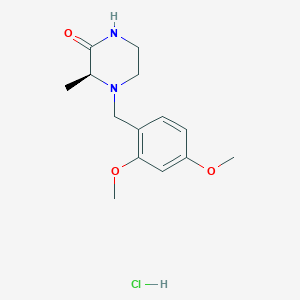
N-(2,5-dimethoxybenzyl)-3-(3,5-dimethyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2,5-dimethoxybenzyl)-3-(3,5-dimethyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide is a synthetic molecule that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include the formation of oxadiazole rings, as seen in the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides . These processes may involve one-pot reactions and can yield a variety of related structures with potential biological activities. The synthesis of the specific compound of interest would likely involve the formation of the 1,2,4-oxadiazole ring, potentially through a cyclization reaction involving appropriate precursors.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within a crystal lattice . The analysis of molecular structures can reveal important interactions, such as hydrogen bonding and π-interactions, which can influence the stability and reactivity of the compound. For the compound , similar analytical techniques could be used to determine its precise molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of similar compounds can be influenced by the presence of functional groups and the overall molecular architecture. For instance, the presence of a benzamide moiety can be involved in hydrogen bonding, which can affect the compound's chemical behavior . The oxadiazole ring is another functional group that can participate in various chemical reactions, potentially including nucleophilic substitution or addition reactions. The specific reactivity patterns of this compound would need to be studied experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of dimethoxy and dimethyl groups can influence the compound's lipophilicity, which in turn can affect its solubility and membrane permeability . The oxadiazole ring can contribute to the compound's electronic properties, potentially making it useful in material science applications. The exact properties of this compound would need to be determined through physical measurements and computational predictions.
Aplicaciones Científicas De Investigación
Polymeric Materials and Thin Films Research on aromatic polyamides containing oxadiazole units demonstrates these polymers' excellent thermal stability and solubility in certain solvents, making them suitable for creating thin, flexible films with significant mechanical strength. These materials, with their inherent fluorescence properties, find applications in electronics and as potential materials for optoelectronic devices (Sava et al., 2003).
Cyclooxygenase Inhibitors Compounds derived from benzofuran and oxadiazole structures have been evaluated for their analgesic and anti-inflammatory activities. Certain derivatives exhibit significant inhibitory activity on cyclooxygenase enzymes, suggesting potential therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial and Antioxidant Agents Synthesis and evaluation of benzofuran-oxadiazole hybrids have revealed antimicrobial activities against various microbial strains. This suggests their potential as lead compounds for developing new antimicrobial agents. Additionally, certain oxadiazole derivatives exhibit promising antioxidant activities, highlighting their potential in combating oxidative stress-related diseases (Sanjeeva et al., 2021).
Cytotoxic Activities Research into novel 1,2,3-triazole, oxadiazole, and aza-β-lactam derivatives has shown that some compounds possess cytotoxic activities against cancer cell lines, indicating their potential as anticancer agents. These findings underscore the importance of these chemical frameworks in the design and synthesis of new anticancer drugs (Abdulqader et al., 2018).
Analytical Chemistry Applications Benzofurazan derivatization reagents have been synthesized for enhancing the detection of short-chain carboxylic acids in liquid chromatography/electrospray ionization tandem mass spectrometry. These reagents improve the sensitivity and specificity of analytical methods for detecting carboxylic acids, vital in environmental analysis, food safety, and biological research (Santa et al., 2009).
Propiedades
IUPAC Name |
2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-10-6-11(2)16(12(3)7-10)20-15(24)8-22-14-9-27-21-17(14)18(25)23(19(22)26)13-4-5-13/h6-7,9,13H,4-5,8H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWZMTJZAWWUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide](/img/structure/B2499782.png)
![1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2499786.png)
![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2499788.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2499789.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)
![(7-chloro-1-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2499796.png)
![1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B2499797.png)



